1-(5-Amino-2-hydroxyphenyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of 1-(5-Amino-2-hydroxyphenyl)ethanone and related compounds involves several chemical strategies. A notable approach is the use of photoremovable protecting groups for carboxylic acids, where 1-[2-(2-hydroxyalkyl)phenyl]ethanone derivatives have been utilized as protecting groups, showing significant yields upon photolysis (Atemnkeng et al., 2003). Another method involves the Gewald synthesis technique, leading to the formation of novel Schiff bases from 1-(3-fluoro-4-methoxyphenyl)ethanone derivatives (Puthran et al., 2019).
Molecular Structure Analysis
The molecular structure and polymorphism of 1-(5-Amino-2-hydroxyphenyl)ethanone derivatives have been studied through crystallographic, thermal, Raman, and computational analyses. These studies reveal differences in spatial arrangement and packing schemes that significantly affect the compound's physical properties (Suarez et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of 1-(5-Amino-2-hydroxyphenyl)ethanone derivatives includes participation in Ullman's reaction, leading to unexpected by-products such as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone (Manzano et al., 2015). Furthermore, these compounds can undergo reactions with aniline, o-phenylenediamine, and o-aminophenol, showcasing their versatility in forming various heterocyclic compounds (Pimenova et al., 2003).
Physical Properties Analysis
The physical properties, including crystal structure and thermal behavior, of 1-(5-Amino-2-hydroxyphenyl)ethanone derivatives have been extensively investigated. For example, the crystallographic study of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone revealed insights into the compound's supramolecular architecture and hydrogen bonding interactions (Manzano et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of 1-(5-Amino-2-hydroxyphenyl)ethanone derivatives are influenced by their molecular structure. Studies on related compounds demonstrate their potential as photoremovable protecting groups and their reactivity in various organic synthesis reactions, highlighting the compound's utility in synthetic chemistry (Atemnkeng et al., 2003).
Scientific Research Applications
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Microbiology
- Application : 1-(4-Amino-2-hydroxyphenyl)ethanone (AHPE) has been found to suppress the virulence and metabolism of Agrobacterium tumefaciens .
- Method : The impact of AHPE on quorum sensing (QS) of Agrobacterium tumefaciens was evaluated by exposing the bacteria to AHPE at concentrations ranging from 12.5 to 50 μg/mL . The β-galactosidase activity, acyl-homoserine lactone level, swimming motility, chemotaxis, and flagella formation were significantly inhibited .
- Results : AHPE affected the QS system of A. tumefaciens by repressing the transcriptional levels of traI and traR rather than signal mimicry . AHPE treatment also resulted in the enhanced oxidative stress in A. tumefaciens . The enhanced oxidative stress lead to the disorder of energy supply, protein synthesis, and nucleotide metabolism, and ultimately attenuated the pathogenicity of A. tumefaciens .
-
Organic Synthesis
- Application : It is a derivative of phenol and is commonly used in organic synthesis, as a reagent in chromatography, and as a building block in the preparation of other compounds.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(5-amino-2-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLHPBDGZHWKSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379462 | |
Record name | 1-(5-amino-2-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Amino-2-hydroxyphenyl)ethanone | |
CAS RN |
50-80-6 | |
Record name | 2-Acetyl-4-aminophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-amino-2-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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